3'-Bromo-4'-(1-pyrazolyl)acetophenone
Overview
Description
3’-Bromo-4’-(1-pyrazolyl)acetophenone is an organic compound with the molecular formula C11H9BrN2O. It is a derivative of acetophenone, where the acetophenone core is substituted with a bromo group at the 3’ position and a pyrazolyl group at the 4’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-(1-pyrazolyl)acetophenone typically involves the reaction of 3’-bromoacetophenone with pyrazole under specific conditions. One common method is the condensation reaction, where 3’-bromoacetophenone is reacted with pyrazole in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3’-Bromo-4’-(1-pyrazolyl)acetophenone may involve more scalable and efficient methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-4’-(1-pyrazolyl)acetophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted acetophenone derivatives.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
3’-Bromo-4’-(1-pyrazolyl)acetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3’-Bromo-4’-(1-pyrazolyl)acetophenone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazolyl group is known to enhance binding affinity to certain biological targets, which can lead to specific biological activities. The exact pathways involved can vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3’-Chloro-4’-(1-pyrazolyl)acetophenone
- 3’-Fluoro-4’-(1-pyrazolyl)acetophenone
- 3’-Iodo-4’-(1-pyrazolyl)acetophenone
Uniqueness
3’-Bromo-4’-(1-pyrazolyl)acetophenone is unique due to the presence of the bromo group, which can influence its reactivity and interactions compared to other halogen-substituted analogs. The bromo group can participate in specific substitution reactions that may not be as favorable with other halogens, providing unique pathways for chemical modifications .
Properties
IUPAC Name |
1-(3-bromo-4-pyrazol-1-ylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPYMNCCLIZDLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700187 | |
Record name | 1-[3-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-58-0 | |
Record name | 1-[3-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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